Iron, diarsoranylidyne-

Narrow-gap semiconductor Electronic structure Solid-state physics

Iron diarsoranylidyne- (CAS 12006-21-2), systematically named iron diarsenide and commonly referred to as FeAs2 or the mineral loellingite, is a binary transition-metal pnictide crystallizing in the orthorhombic marcasite-type structure (space group Pnnm, No. It is a well-characterized diamagnetic semiconductor with an experimentally determined band gap of 0.22 eV, placing it in the narrow-gap semiconductor class.

Molecular Formula As2Fe
Molecular Weight 205.69 g/mol
CAS No. 12006-21-2
Cat. No. B076970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIron, diarsoranylidyne-
CAS12006-21-2
Molecular FormulaAs2Fe
Molecular Weight205.69 g/mol
Structural Identifiers
SMILES[Fe](#[As])#[As]
InChIInChI=1S/2As.Fe
InChIKeyYZGDXCSWFQZASX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iron Diarsoranylidyne- (FeAs2, CAS 12006-21-2): Procurement-Grade Overview of a Diamagnetic Narrow-Gap Semiconductor


Iron diarsoranylidyne- (CAS 12006-21-2), systematically named iron diarsenide and commonly referred to as FeAs2 or the mineral loellingite, is a binary transition-metal pnictide crystallizing in the orthorhombic marcasite-type structure (space group Pnnm, No. 58) [1]. It is a well-characterized diamagnetic semiconductor with an experimentally determined band gap of 0.22 eV, placing it in the narrow-gap semiconductor class [2]. Commercially, FeAs2 is typically supplied as 6 mm pieces or smaller with 99.5% purity (trace metals basis), a density of approximately 7.4 g/cm³ at 25 °C, and a melting point near 990 °C . The compound occurs naturally as the mineral loellingite and serves as a reference system for understanding structure–property relationships across the marcasite–loellingite structural family, which includes FeS2, FeSe2, FeSb2, and FeTe2 [1].

Why FeAs2 Cannot Be Generically Substituted by FeS2, FeSe2, or FeSb2 in Critical Applications


Although FeAs2, FeS2, FeSe2, and FeSb2 share the same orthorhombic structural framework, their electronic ground states diverge fundamentally: FeAs2 is a diamagnetic semiconductor with a well-defined 0.22 eV gap, FeS2 is a diamagnetic semiconductor with a much wider 0.96 eV gap, while FeSb2 is a correlated narrow-gap semiconductor exhibiting colossal thermoelectricity driven by strong electron–electron correlations [1]. Mössbauer spectroscopy further distinguishes the loellingite subgroup (FeAs2, FeSb2) from the marcasite subgroup (FeS2, FeSe2, FeTe2) via measurably larger quadrupole splitting in the former, reflecting different dianion orbital mixing and metal–ligand bonding [2]. These electronic and bonding differences translate into quantitatively distinct transport, magnetic, and thermoelectric performance—meaning a procurement specification written for one member of this family cannot be fulfilled by another without compromising device-level outcomes [3].

FeAs2 (CAS 12006-21-2): Quantitative Differentiation Evidence Against Closest Structural and Functional Analogs


Band Gap and Electronic Classification: FeAs2 (0.22 eV) vs. FeSb2 (Extremely Narrow) vs. FeS2 (0.96 eV)

FeAs2 is a diamagnetic semiconductor with a band gap of 0.22 eV, precisely determined from the activation behavior of electrical resistivity at temperatures of 200 K and above [1]. In contrast, FeSb2 possesses an extremely narrow band gap—approximately seven times smaller than that of FeAs2—and exhibits strong electron–electron correlations that produce colossal thermoelectricity absent in FeAs2 [2]. FeS2 (pyrite) has a much wider band gap of 0.96 eV, making its electronic behavior fundamentally different from both FeAs2 and FeSb2 [3]. This three-way gap differentiation means FeAs2 occupies a distinct and non-interchangeable electronic niche: narrow enough for thermoelectric and infrared applications, yet wide enough to behave as a well-defined diamagnetic semiconductor amenable to density-functional-theory description without strong-correlation corrections [1][2].

Narrow-gap semiconductor Electronic structure Solid-state physics

Thermoelectric Power Factor: FeSb2 Greatly Exceeds FeAs2 in Low-Temperature Regime

The thermoelectric power factor (S²σ) of the narrow-gap semiconductor FeSb2 is greatly enhanced in comparison to its isostructural homologue FeAs2, as demonstrated by direct comparative studies of magnetic and thermodynamic properties [1]. FeSb2 achieves a maximum absolute thermopower spanning 10 to 45 mV/K at approximately 10 K, which greatly exceeds the thermopower of FeAs2 measured under identical cryogenic conditions [2]. While in the same temperature range (<30 K), the Seebeck coefficient S(T) of FeAs2 amounts to nearly half of that of FeSb2, and its Nernst coefficient and magnetoresistance are smaller by two orders of magnitude with intrinsically different features, confirming that the enhanced thermoelectricity is specific to FeSb2's correlated electronic structure and not shared by FeAs2 [3].

Thermoelectrics Cryogenic cooling Power factor

Lattice Thermal Conductivity: FeAs2 Exhibits Ultra-Low κl = 0.22 W/m·K at 300 K

Single-crystal measurements on FeAs1.50Se0.50 (a Se-substituted variant retaining the parent FeAs2 marcasite structure) reveal a lattice thermal conductivity κl of only 0.22 W/m·K at 300 K [1]. This value is remarkably low compared to the isostructural FeS2 system, where neither As-doping nor oxide-impurity incorporation substantially reduces the phonon-mediated thermal conductivity of the pyrite host [2]. The intrinsically low κl in FeAs2-based phases is attributed to strong phonon scattering arising from the heavy As atoms and the complex marcasite/loellingite crystal structure, providing a distinct advantage for thermoelectric applications where minimizing κl is critical for maximizing the figure of merit zT [1][3].

Thermal management Thermoelectrics Phonon scattering

Magnetic Ground State: FeAs2 Remains Diamagnetic with No Magnetic Ordering Down to 5 K, Unlike FeAs and Fe2As

57Fe Mössbauer spectroscopy directly reveals that FeAs2 exhibits only a quadrupole doublet at 5 K with no magnetic hyperfine splitting, confirming the absence of magnetic ordering even at liquid-helium temperatures [1]. This is in stark contrast to FeAs, which shows a broad magnetically split absorption spectrum at 5 K indicative of low-temperature magnetic ordering, and to Fe2As, which possesses a well-defined Néel temperature of 353 K with magnetic moments aligned perpendicular to the c-axis [1]. The diamagnetic ground state of FeAs2 is consistent with its closed-shell electronic configuration within the Goodenough band model for marcasite-type compounds and makes it uniquely suitable as a non-magnetic reference or substrate material among the binary iron arsenides [1][2].

Magnetism Mössbauer spectroscopy Iron arsenides

Seebeck Coefficient Tunability: Electron-Doped FeAs2 Reaches −200 μV/K vs. Undoped −33 μV/K at 300 K

The Seebeck coefficient of FeAs2 can be dramatically enhanced through electron doping. Undoped FeAs2 exhibits a modest Seebeck coefficient of approximately −33 μV/K at 300 K, as measured on FeAs1.50Se0.50 single crystals maintaining the marcasite structure [1]. However, when electrons are doped by partially substituting Se for As at the 1% doping level, the Seebeck coefficient reaches approximately −200 μV/K at 300 K, and even at 5% doping it remains at about −120 μV/K [2]. This ~6-fold enhancement is attributed to the presence of a pudding-mold-type band with a quasi-one-dimensional nature just above the band gap in FeAs2, a feature not observed in the isostructural FeS2 or FeSe2 systems [2]. The combination of a moderate undoped baseline and high doping responsiveness gives FeAs2 an exceptional dynamic range for thermoelectric optimization that its structural analogues lack [1][2].

Thermoelectrics Band engineering Carrier doping

Structural Subgroup Classification: Loellingite-Type FeAs2 Distinguished from Marcasite-Type FeS2/FeSe2 by Mössbauer Quadrupole Splitting

Mössbauer effect measurements on the 14.4 keV level of 57Fe provide a direct spectroscopic fingerprint distinguishing the loellingite subgroup (FeAs2 and FeSb2) from the marcasite subgroup (FeS2, FeSe2, and FeTe2). Although the average isomer shifts for both subgroups are nearly identical, the loellingite compounds exhibit a systematically larger electric quadrupole splitting than the marcasite compounds [1]. This larger quadrupole splitting reflects the distinct dianion orbital mixing in the As–As (or Sb–Sb) dimer versus the S–S (or Se–Se) dimer, consistent with molecular-orbital calculations that explain the competition between pyrite, marcasite, and loellingite structure types in terms of the number of electrons occupying a set of mixed dianion (A2) and metal dσ orbitals [2]. This bonding differentiation directly impacts electronic transport, magnetic behavior, and chemical stability [1][2].

Crystal chemistry Mössbauer spectroscopy Structure–property relationships

Procurement-Relevant Application Scenarios for FeAs2 (CAS 12006-21-2) Rooted in Quantitative Evidence


Low-Temperature Thermoelectric Research and Cryogenic Cooling Device Development

FeAs2 serves as an essential reference compound and parent phase for developing Se-doped FeAs2−xSex thermoelectric materials that combine ultra-low lattice thermal conductivity (κl = 0.22 W/m·K at 300 K) with a doping-tunable Seebeck coefficient spanning −33 to −200 μV/K [1][2]. Research groups procuring FeAs2 for thermoelectric studies explicitly require the undoped diamagnetic semiconductor baseline to systematically investigate the pudding-mold-type band mechanism and to benchmark against FeSb2, whose colossal thermoelectricity at cryogenic temperatures (<30 K) is absent in FeAs2 [3]. The compound's well-behaved DFT-describable electronic structure makes it a preferred platform for computational–experimental feedback loops in thermoelectric band engineering.

Narrow-Gap Semiconductor Heterostructure and Thin-Film Device Fabrication

FeAs2 thin films have been successfully grown on GaAs substrates via organo-metallic chemical vapor deposition (OM-CVD) using pentacarbonyl iron and arsine at temperatures as low as 300 °C, with infrared transmission confirming an optical gap consistent with the 0.22 eV bulk electrical gap [1]. This low-temperature growth compatibility with III–V semiconductor platforms makes FeAs2 a candidate for narrow-gap semiconductor heterostructures, where its diamagnetic ground state (no magnetic ordering down to 5 K [2]) ensures that magnetic proximity effects do not interfere with electronic transport in adjacent layers. Substitute materials such as FeSb2 would introduce strong electron correlations and magnetic complexity incompatible with standard semiconductor device architectures.

Quantum Critical Point and Correlated Electron Research Platform

p-type FeAs2 has been demonstrated as a model system for studying quantum critical points via gate-tuned itinerant magnetism, exploiting its complex nonparabolic band structure that leads to a ferromagnetic instability upon hole doping while maintaining a modest transport effective mass [1]. The well-characterized 0.22 eV diamagnetic semiconductor baseline provides a clean starting point for investigating doping-induced magnetic phase transitions. This application scenario is unique to FeAs2 among the marcasite–loellingite family, as FeSb2 already resides deep in the correlated-electron regime and FeS2/FeSe2 lack the band-structure features necessary for gate-tunable ferromagnetic semiconducting behavior.

Geochemical and Mineral-Processing Reference Standard

Natural loellingite (FeAs2) is an important arsenic-bearing mineral in ore deposits, and synthetic FeAs2 of defined purity (99.5% trace metals basis [1]) serves as a reference material for studying oxidative dissolution kinetics, surface reconstruction, and arsenic mobilization in environmental mineralogy [2]. The compound's distinct Mössbauer quadrupole splitting signature and diamagnetic response provide spectroscopic handles for phase identification in complex sulfide–arsenide mineral assemblages, where distinguishing loellingite from arsenopyrite (FeAsS) and pyrite (FeS2) is critical for ore processing decisions [3].

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